What is the CAS registry number for 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid?
What is the CAS registry number for 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid?
Whitepaper: Strategic Utilization of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic Acid in Kinase Inhibitor Discovery
Executive Summary & Chemical Identity
In modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, orthogonally reactive building blocks. One such critical scaffold is 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid , which is universally identified by the CAS Registry Number 16490-19-0 [1].
This compound is a highly prized intermediate in the pharmaceutical industry, particularly for the synthesis of 2-aminopyrimidine-based kinase inhibitors[2]. The molecular architecture of CAS 16490-19-0 provides two distinct sites for sequential functionalization: a C4-carboxylic acid for amide bond formation and a C2-methylthio group that serves as a latent leaving group for nucleophilic aromatic substitution (SNAr)[3][4].
Table 1: Physicochemical Profiling of CAS 16490-19-0
| Property | Value |
|---|---|
| Chemical Name | 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid |
| CAS Registry Number | 16490-19-0 |
| Molecular Formula | C7H8N2O2S |
| Molecular Weight | 184.21 g/mol |
| Structural Class | Disubstituted Pyrimidine / Heterocyclic Carboxylic Acid |
| Key Reactive Moieties | C4-Carboxyl (Coupling), C2-Methylthio (Latent Electrophile) |
Mechanistic Rationale in Drug Design
The selection of CAS 16490-19-0 as a starting scaffold is driven by strict mechanistic causality. Pyrimidines are "privileged structures" in kinase drug discovery because the pyrimidine nitrogen atoms can mimic the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides in the kinase hinge region[2][4].
However, achieving the correct substitution pattern around the pyrimidine ring requires orthogonal reactivity.
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C4-Amide Coupling: The carboxylic acid at the 4-position allows for rapid diversification via amide coupling. This is typically the first step, as the carboxylic acid is inherently reactive toward amines in the presence of coupling reagents (e.g., HATU), while the C2-methylthio group remains completely inert under these conditions.
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C2-Activation and Displacement: The methylthio (-SCH3) group is a poor leaving group. To functionalize the C2 position, the sulfide must be oxidized to a methylsulfone (-SO2CH3) or sulfoxide (-SOCH3) using an oxidant like meta-chloroperoxybenzoic acid (mCPBA)[3]. This oxidation withdraws electron density from the pyrimidine ring, rendering the C2 carbon highly electrophilic and perfectly primed for SNAr displacement by anilines or aliphatic amines[3][4].
Caption: Logical workflow demonstrating the orthogonal functionalization of CAS 16490-19-0.
Signaling Pathway Context: HPK1 Inhibition
A prominent application of derivatives synthesized from CAS 16490-19-0 is the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors[2]. HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) activation. Upon TCR engagement, HPK1 phosphorylates SLP76, leading to its degradation and the subsequent dampening of the immune response. By utilizing 2-aminopyrimidines derived from CAS 16490-19-0 to inhibit HPK1, researchers can block this immunosuppressive pathway, thereby enhancing anti-tumor immunity in oncology applications[2].
Caption: HPK1 signaling pathway illustrating the intervention point of pyrimidine-based inhibitors.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes in-process controls to verify that the mechanistic causality holds true before proceeding.
Protocol A: C4-Amide Coupling
Objective: Functionalize the C4-carboxylic acid without affecting the C2-methylthio group.
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Reagent Preparation: Dissolve 1.0 eq of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 16490-19-0) in anhydrous DMF (0.2 M).
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Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA is chosen as a sterically hindered base to deprotonate the acid without acting as a nucleophile.
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Coupling: Add 1.1 eq of the desired primary amine. Stir at room temperature for 2 hours.
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Validation (Self-Correction): Monitor via LC-MS. The mass should reflect the exact addition of the amine minus water. If unreacted starting material remains, the steric bulk of the amine may require gentle heating (40°C).
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Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
Protocol B: Sulfide Oxidation and SNAr Displacement
Objective: Activate the C2 position and install the hinge-binding amine.
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Oxidation: Dissolve the intermediate from Protocol A in DCM (0.1 M). Cool to 0°C. Add 2.2 eq of mCPBA (70% purity)[3][4]. Causality: 2.2 equivalents ensure complete over-oxidation past the sulfoxide stage to the highly electrophilic sulfone.
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Validation: Monitor by TLC. The sulfone will appear as a significantly more polar spot than the starting sulfide. Do not proceed to step 3 until the sulfide is completely consumed, as sulfides do not undergo SNAr.
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Displacement: Concentrate the crude sulfone and redissolve in NMP. Add 1.5 eq of the target aniline and 2.0 eq of K2CO3. Heat to 90°C for 12 hours[3]. Causality: The sulfone is an excellent leaving group. The elevated temperature and K2CO3 overcome the lower nucleophilicity of anilines compared to aliphatic amines.
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Purification: Purify via reverse-phase HPLC to yield the final 2-aminopyrimidine kinase inhibitor.
Quantitative Data: SNAr Optimization
The efficiency of the SNAr displacement (Protocol B, Step 3) is highly dependent on the leaving group and the nucleophile. Table 2 summarizes the quantitative yield comparisons validating the necessity of the mCPBA oxidation step.
Table 2: SNAr Displacement Yield Optimization (Model Aniline Nucleophile)
| Leaving Group at C2 | Base/Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
|---|---|---|---|---|---|
| -SCH3 (Sulfide) | K2CO3 / NMP | 90°C | 24 | 0% | Sulfide is non-electrophilic; no reaction occurs. |
| -SOCH3 (Sulfoxide) | K2CO3 / NMP | 90°C | 12 | 45% | Partial displacement; competing side reactions observed. |
| -SO2CH3 (Sulfone) | K2CO3 / NMP | 90°C | 12 | 88% | Optimal electrophilicity; clean and rapid SNAr. |
| -SO2CH3 (Sulfone) | DIPEA / DMF | 90°C | 12 | 62% | Weaker base leads to incomplete conversion. |
References
- Google Patents. "WO2022063140A1 - Pyrimidine and pyridine derivatives as hpk1 modulator and methods using same." WIPO Patent Database.
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Frontiers in Chemistry. "Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions." Frontiers. Available at:[Link]
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National Institutes of Health (PMC). "Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase." NIH PubMed Central. Available at:[Link]
Sources
- 1. 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid [cymitquimica.com]
- 2. WO2022063140A1 - Pyrimidine and pyridine derivatives as hpk1 modulator and methods using same - Google Patents [patents.google.com]
- 3. Frontiers | Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions [frontiersin.org]
- 4. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
